molecular formula C13H19N3O5 B13507452 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid

Cat. No.: B13507452
M. Wt: 297.31 g/mol
InChI Key: SNYSSYRZZOVXHF-UHFFFAOYSA-N
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Description

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid is a complex organic compound that features a piperazine ring, an oxazole ring, and a tert-butoxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Tert-butoxycarbonyl Group: The piperazine ring is then protected with a tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Coupling of the Piperazine and Oxazole Rings: The final step involves coupling the protected piperazine ring with the oxazole ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the piperazine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the oxazole or piperazine rings.

Scientific Research Applications

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]benzoic acid
  • 2-[6-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
  • (S)-4-N-BOC-piperazine-2-carboxylic acid

Uniqueness

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid is unique due to its combination of a piperazine ring, an oxazole ring, and a tert-butoxycarbonyl protecting group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C13H19N3O5

Molecular Weight

297.31 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H19N3O5/c1-13(2,3)21-12(19)16-6-4-15(5-7-16)11-14-9(8-20-11)10(17)18/h8H,4-7H2,1-3H3,(H,17,18)

InChI Key

SNYSSYRZZOVXHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CO2)C(=O)O

Origin of Product

United States

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